Diisodecyl adipate chemical structure and properties
Diisodecyl adipate chemical structure and properties
An In-depth Technical Guide to Diisodecyl Adipate (DIDA) for Researchers and Drug Development Professionals
Introduction
Diisodecyl adipate (DIDA) is a high molecular weight synthetic ester, primarily recognized for its function as a high-performance plasticizer.[1] It is synthesized from the esterification of adipic acid and isodecyl alcohol.[2] While extensively used in the polymer industry to impart flexibility and durability to materials like polyvinyl chloride (PVC), its unique properties—excellent low-temperature performance, low volatility, and good permanence—make it a compound of significant interest for advanced applications in material science, and by extension, in the development of drug delivery systems and medical devices.[3][4]
This guide provides a comprehensive technical overview of DIDA, moving beyond basic data to explore the causality behind its properties and its practical application in a research setting. We will delve into its chemical structure, synthesis, physicochemical characteristics, mechanism of action, and its emerging roles in specialized fields such as biodegradable polymers.
Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to comprehending its function and interactions. DIDA is a diester characterized by a central adipate core with two branched, ten-carbon isodecyl chains.
The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) esterified with two branched C10 alcohol (isodecyl alcohol) molecules.[6] This branched, long-chain structure is critical to its function, creating significant steric hindrance that prevents the polymer chains from packing closely, thereby enhancing flexibility.
Synthesis of Diisodecyl Adipate
DIDA is commercially produced through a direct esterification reaction. The process involves the reaction of adipic acid with an excess of isodecyl alcohol.[2][9]
Reaction Principle: The synthesis is an equilibrium reaction where a carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction toward the product side, heat is applied, and water is continuously removed from the reaction mixture.
Catalysis: The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or more advanced catalysts like titanate esters (e.g., tetraisopropyl titanate) or stannous oxide to improve efficiency and reduce side reactions.[2][9]
Post-Reaction Purification: Following the esterification, the crude DIDA product undergoes several purification steps. These include neutralization to remove the acid catalyst, water washing, and steam stripping or distillation to remove unreacted alcohol and other volatile impurities, resulting in a high-purity final product.[2][9]
Caption: Workflow for the synthesis of Diisodecyl Adipate.
Physicochemical Properties
The physical and chemical properties of DIDA dictate its performance and compatibility with various polymer systems. It is characterized as a clear, colorless to pale yellow, viscous liquid with low volatility.[2][10]
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Molecular Weight | 426.67 g/mol | [1][6] |
| Density | ~0.916 - 0.924 g/cm³ at 20-25°C | [1] |
| Boiling Point | ~385 - 428°C | [1][11] |
| Freezing/Melting Point | < -54°C | [1][12] |
| Flash Point | ~219 - 229°C (closed cup) | [1][10][12] |
| Viscosity | ~23 - 27 cP at 20°C | [1] |
| Refractive Index | ~1.451 - 1.455 at 20-25°C | [1][7] |
| Water Solubility | Insoluble (<0.1 g/L) | [1][2][12] |
| Solvent Solubility | Soluble in oils, hydrocarbons, and most organic solvents | [2][12] |
Mechanism of Action as a Plasticizer
Plasticizers function by inserting themselves between the long polymer chains of a material. In a rigid polymer like unplasticized PVC, the chains are held together tightly by intermolecular forces (van der Waals forces), restricting movement and resulting in a hard, brittle material.
When DIDA is introduced, its molecules occupy the space between these polymer chains. The bulky, non-polar isodecyl groups disrupt the close packing of the polymer chains, effectively pushing them apart. This increases the "free volume" within the polymer matrix and reduces the intermolecular forces. As a result, the polymer chains can slide past one another more easily, which manifests macroscopically as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg).
DIDA's higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its lower volatility and greater resistance to extraction by soaps and oils.[1][4] This property is crucial for applications requiring long-term stability and durability.[4]
Caption: Mechanism of polymer plasticization by DIDA.
Applications in Research and Development
While DIDA is a staple in the industrial manufacturing of flexible PVC goods, its properties are well-suited for more specialized research applications.[3]
-
Biodegradable Polymer Systems: DIDA has been investigated as a plasticizer for biodegradable films made from thermoplastic starch (TPS) and poly(lactic acid) (PLA).[12] Its ability to improve the flexibility of these inherently brittle biopolymers is critical for developing sustainable materials for packaging or biomedical applications.
-
Drug Formulation and Delivery: In personal care and cosmetics, DIDA is valued as a lightweight, non-greasy emollient and solvent.[2][3] This same functionality can be leveraged in topical and transdermal drug delivery systems, where it can act as a vehicle to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs). Its low irritation profile makes it suitable for skin-contact applications.[2]
-
Polymeric Membranes for Sensors: Blends of DIDA with PVC can be used to create polymeric membranes for ion-selective electrodes (ISEs) and other electrochemical sensors.[12] The plasticizer's role is to ensure the membrane remains flexible and allows for the necessary mobility of ionophores within the matrix.
Experimental Protocol: Evaluating DIDA Efficacy in PLA Films
This protocol provides a methodology for preparing and characterizing polylactic acid (PLA) films plasticized with DIDA, a common task for researchers developing novel biomaterials.
Objective: To determine the effect of DIDA concentration on the thermal and mechanical properties of solvent-cast PLA films.
Materials:
-
Poly(lactic acid) (PLA) pellets
-
Diisodecyl adipate (DIDA)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Petri dishes (glass)
Equipment:
-
Analytical balance
-
Magnetic stirrer with hotplate
-
Fume hood
-
Leveling table
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) with film grips
Methodology:
-
Solution Preparation (Perform in Fume Hood): a. Prepare a 10% (w/v) stock solution of PLA in DCM. For example, dissolve 10 g of PLA in 100 mL of DCM. Stir at a low temperature (e.g., 40°C) until fully dissolved. b. Prepare plasticized solutions by adding DIDA at different weight percentages relative to the PLA (e.g., 0%, 5%, 10%, 15%, 20% w/w). c. Example for a 10% DIDA film: To a solution containing 1 g of PLA, add 0.1 g of DIDA. Ensure the mixture is stirred until homogenous.
-
Film Casting: a. Place a clean, dry glass petri dish on a leveling table to ensure uniform film thickness. b. Pour a fixed volume of the polymer solution into the petri dish. c. Cover the dish loosely to allow for slow solvent evaporation over 24-48 hours at room temperature. This prevents the formation of bubbles or surface defects.
-
Film Drying and Conditioning: a. Once the film appears dry, carefully peel it from the petri dish. b. Place the film in a vacuum oven at a temperature below the PLA's glass transition temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent. c. Store the films in a desiccator with a controlled humidity environment for at least 48 hours before testing.
-
Characterization - Thermal Analysis (DSC): a. Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan. b. Perform a heat-cool-heat cycle. A typical cycle for PLA would be:
- Heat from 25°C to 200°C at 10°C/min (to erase thermal history).
- Cool from 200°C to 0°C at 10°C/min.
- Heat from 0°C to 200°C at 10°C/min (this is the analytical scan). c. Determine the glass transition temperature (Tg) from the second heating scan. A decrease in Tg with increasing DIDA concentration indicates effective plasticization.
-
Characterization - Mechanical Testing (UTM): a. Cut dumbbell-shaped specimens from the films according to a standard like ASTM D638. b. Measure the thickness of each specimen at multiple points and use the average. c. Mount the specimen in the grips of the UTM. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks. e. Record the tensile strength (stress at break) and elongation at break (%). Effective plasticization should result in a decrease in tensile strength and an increase in elongation at break.
Safety and Handling
Diisodecyl adipate is generally considered to have a low toxicity profile. The oral LD50 in rats is reported to be very high, at 20,500 mg/kg, indicating low acute toxicity. Safety Data Sheets (SDS) often classify it as a non-hazardous substance.[13][14] However, as with any chemical, good laboratory practices should be followed.
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area or under a local exhaust system.[13]
-
Personal Protective Equipment (PPE): Safety glasses and gloves are recommended during handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
Diisodecyl adipate is a versatile and effective plasticizer whose utility extends far beyond conventional industrial applications. Its robust physicochemical properties, particularly its excellent low-temperature flexibility and permanence, make it a valuable tool for researchers and developers. For professionals in drug development and material science, DIDA offers a unique combination of performance, compatibility with sensitive polymers like PLA, and a favorable safety profile, opening avenues for innovation in everything from biodegradable medical devices to advanced topical formulations.
References
-
Traquisa. (n.d.). DIISODECYL ADIPATE Plasticizer DIDA. [Link]
-
The Good Scents Company. (n.d.). diisodecyl adipate, 27178-16-1. [Link]
-
Weifang Demeter Chemical Co.,Ltd. (n.d.). Diisodecyl Adipate, 27178-16-1, DIDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Diisodecyl Adipate. PubChem Compound Database. [Link]
-
The HallStar Company. (2015). SAFETY DATA SHEET - Rezilube™ DIDA. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diisodecyl Adipate (DIDA) vs. Other Plasticizers: Making the Right Choice. [Link]
-
UL Prospector. (n.d.). Diisodecyl Adipate (DIDA) by Chemceed. [Link]
- Google Patents. (2012).
Sources
- 1. traquisa.com [traquisa.com]
- 2. specialchem.com [specialchem.com]
- 3. Diisodecyl Adipate (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. nbinno.com [nbinno.com]
- 5. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. diisodecyl adipate, 27178-16-1 [thegoodscentscompany.com]
- 8. haihangchem.com [haihangchem.com]
- 9. CN102766046A - Method for preparing environment-friendly plasticizer diisodecyl adipate (DIDA) - Google Patents [patents.google.com]
- 10. Diisodecyl Adipate, 27178-16-1, DIDA | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]
- 11. diisodecyl adipate | 27178-16-1 [chemnet.com]
- 12. DIISODECYL ADIPATE | 27178-16-1 [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
